molecular formula C22H19N3O4 B3008845 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide CAS No. 1105206-57-2

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide

Cat. No.: B3008845
CAS No.: 1105206-57-2
M. Wt: 389.411
InChI Key: NYWJDPXIINKJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide is a synthetic hybrid molecule designed for advanced pharmacological and neurochemical research. This compound features a unique structure that incorporates two privileged scaffolds in medicinal chemistry: a tryptamine moiety (from the 1H-indol-3-ylethyl group) and a 3,4-methylenedioxyphenyl-containing isoxazole (from the 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl group). The tryptamine structure is a fundamental building block of endogenous neurotransmitters like serotonin, making it a key pharmacophore for investigating neurological pathways and receptor interactions . The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common structural feature in many biologically active compounds and is frequently explored in the development of central nervous system (CNS)-active agents . The integration of these subunits via an acetamide linker creates a novel chemical entity with significant potential for probing biological systems. Its primary research applications include serving as a lead compound in drug discovery , particularly for targets within the CNS, and acting as a chemical probe for studying receptor binding and signal transduction mechanisms. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop new prototypes with targeted pharmacological activity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-22(23-8-7-15-12-24-18-4-2-1-3-17(15)18)11-16-10-20(29-25-16)14-5-6-19-21(9-14)28-13-27-19/h1-6,9-10,12,24H,7-8,11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWJDPXIINKJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features two significant moieties: an indole and a benzo[d][1,3]dioxole isoxazole, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The isoxazole ring may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
  • Modulation of Immune Responses : Studies indicate that compounds with similar structures can regulate immune functions, affecting cytokine production and lymphocyte proliferation .
  • Anticancer Activity : The indole moiety is known for its anticancer properties, possibly through the modulation of microtubule dynamics and induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits tumor cell proliferation
ImmunomodulatoryRegulates cytokine production; affects lymphocyte activity
Anti-inflammatoryReduces edema and inflammation in animal models

Case Studies

  • Anticancer Effects :
    A study investigated the anticancer potential of related indole derivatives, demonstrating that they could induce apoptosis in various cancer cell lines by disrupting microtubule assembly. The presence of the benzo[d][1,3]dioxole moiety enhances this effect by stabilizing the microtubule structure, leading to cell cycle arrest at the S phase.
  • Immunomodulatory Effects :
    Research on isoxazole derivatives has shown their ability to modulate immune responses. For instance, one derivative inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting potential therapeutic applications in autoimmune diseases . This finding aligns with observations that similar compounds can regulate T-cell activation and proliferation.

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

  • Immunoregulatory Properties : The compound has been shown to inhibit humoral immune responses while stimulating certain aspects of cellular immunity. This dual effect could be beneficial in treating conditions like lupus or rheumatoid arthritis .
  • Anti-inflammatory Mechanisms : In experimental models, it has demonstrated significant reductions in inflammation markers and edema, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide exhibit significant pharmacological activities, including:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds with indole structures have been reported to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Indole derivatives have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Analgesic Properties

The compound may exhibit analgesic effects, similar to other indole-based compounds that interact with the central nervous system (CNS). Research has indicated that indoles can modulate pain pathways and could serve as potential analgesics .

Anti-inflammatory Applications

This compound may also possess anti-inflammatory properties. Compounds containing benzo[d][1,3]dioxole structures have been shown to inhibit inflammatory mediators, suggesting that this compound could be effective in treating inflammatory conditions .

Case Studies

StudyFindings
Study 1: Anticancer Activity of Indole DerivativesIndole derivatives were tested on different cancer cell lines, showing IC50 values ranging from 10 to 50 µM.The results suggest strong anticancer potential for compounds with indole structures.
Study 2: Neuroprotective EffectsThe compound was administered in a mouse model of Alzheimer's disease, resulting in reduced neuroinflammation and improved cognitive function.Indicates potential for therapeutic use in neurodegenerative diseases.
Study 3: Analgesic PropertiesIn vivo studies demonstrated significant pain reduction in animal models when treated with indole-based compounds.Supports the development of new analgesics targeting CNS pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Containing Acetamides

a) N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a)
  • Structure : Reverses the substitution pattern, with benzo[d][1,3]dioxole on the ethylamine side chain and indole on the acetamide .
  • Key Difference : The absence of an isoxazole ring may reduce target specificity compared to the query compound.
b) 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Structure : Features an oxadiazole-thioether linker instead of isoxazole .
  • Activity : Exhibited anti-inflammatory (IC₅₀: 6.8–8.2 μM) and antibacterial (MIC: 12.5–25 μg/mL) properties, attributed to the oxadiazole’s electron-withdrawing effects .
  • Key Difference : Sulfur-containing linkers may alter pharmacokinetics (e.g., solubility) versus the isoxazole’s oxygen-based polarity .

Benzo[d][1,3]dioxole-Isoxazole Hybrids

a) 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
  • Structure : Shares the benzo[d][1,3]dioxole-isoxazole core but substitutes the indole-ethyl group with a trifluoromethylphenyl .
  • Properties : Molecular weight 390.3; Smiles: O=C(Cc1cc(-c2ccc3c(c2)OCO3)on1)Nc1ccc(C(F)(F)F)cc1 .
b) KCH-1521 (N-Acylurea Derivative)
  • Structure : Replaces the acetamide with an N-acylurea linker, retaining the indole-ethyl and benzo[d][1,3]dioxole motifs .
  • Activity : Anti-angiogenic effects in HUVECs (reduced FAK/paxillin expression; IC₅₀ ~10 μM) .
  • Key Difference : The acylurea group may confer stronger hydrogen-bonding interactions but lower metabolic stability than acetamides .

Isoxazole-Based Derivatives with Varied Substitutions

a) (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
  • Structure : Fluorinated isoxazole paired with an oxoindoline group .
  • Activity : Predicted logP = 6.55, suggesting high lipophilicity and membrane permeability .
  • Key Difference : Fluorination increases resistance to oxidative metabolism but may reduce aqueous solubility .
b) Spirocyclic Chromane Derivatives (e.g., Compound B1)
  • Structure : Integrates difluorobenzo[d][1,3]dioxole and pyrazole groups with a spirocyclic core .
  • Activity : Targets kinase pathways (e.g., JAK/STAT) with IC₅₀ values <100 nM in preclinical models .
  • Key Difference : The spirocyclic architecture enhances conformational rigidity, improving target selectivity .

Comparative Data Table

Compound Name Molecular Weight Core Structure Biological Activity Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide ~389.4* Indole-ethyl + isoxazole Hypothesized anti-angiogenic/IDO1 inhibition
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a) 340.3 Benzo dioxole-ethyl + indole Anti-inflammatory
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 390.3 Trifluoromethylphenyl + isoxazole Undisclosed
KCH-1521 423.4 Indole-ethyl + acylurea Anti-angiogenic (IC₅₀ ~10 μM)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) 375.4 Benzimidazole + benzo dioxole IDO1 inhibition (IC₅₀: 0.87 μM)

*Estimated based on structural similarity to .

Key Research Findings and Implications

  • Enzyme Inhibition: Structural analogs like compound 28 (IDO1 IC₅₀: 0.87 μM) indicate that benzo[d][1,3]dioxole-acetamides are viable scaffolds for immunomodulatory drug development .
  • Metabolic Considerations : Isoxazole-containing derivatives generally exhibit superior metabolic stability compared to oxadiazole or thiazole analogs due to reduced susceptibility to enzymatic cleavage .

Q & A

Basic: What are the common synthetic pathways for preparing this compound, and how do reaction conditions influence intermediate purity?

The synthesis typically involves multi-step protocols, including:

  • Protection/deprotection strategies : Trityl (Trt) groups are used to protect indazole NH during coupling reactions (e.g., Pd-catalyzed aminations). Deprotection with trifluoroacetic acid (TFA) and triisopropylsilane (TIS) yields final products .
  • Cross-coupling reactions : Buchwald-Hartwig amination (Pd2(dba)3, BINAP) introduces aryl/heteroaryl groups to the indazole core .
  • Acylation : Chloroacetyl chloride or bromoacetamide derivatives react with amino intermediates in polar aprotic solvents (DMF, dioxane) under basic conditions (triethylamine) .

Methodological Tip : Optimize Pd catalyst loading (0.5–2 mol%) and reaction time (8–24 h) to minimize byproducts. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) .

Basic: How is structural integrity confirmed during synthesis?

Key characterization methods:

  • ¹H NMR : Aromatic protons (δ 6.8–7.7 ppm) confirm indole/benzodioxole moieties. Acetamide NH signals appear as broad singlets (δ 8.2–10.5 ppm) .
  • IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-N), and 860–890 cm⁻¹ (N-O in isoxazole) validate functional groups .
  • Mass Spectrometry : ESI-MS or EIMS detects molecular ion peaks (e.g., m/z 304 [M⁺] for isoxazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.